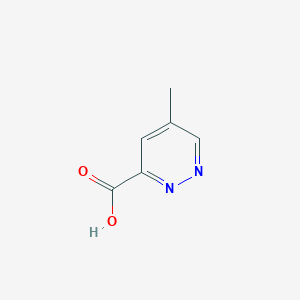

5-Methylpyridazine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJKROFAZZLKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridazine-3-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Methylpyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a scientifically grounded protocol for the selective oxidation of 3,5-dimethylpyridazine, including an in-depth explanation of the underlying chemical principles. Furthermore, it establishes a rigorous framework for the structural confirmation and purity assessment of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical and validated methodology for the preparation and characterization of this important pyridazine derivative.

Introduction: The Significance of Pyridazine Scaffolds

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in the design of molecules that interact with biological targets.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities and are integral to numerous pharmaceutical agents.

This compound is a key building block for the synthesis of more complex molecules. The presence of both a methyl group and a carboxylic acid on the pyridazine core offers two distinct points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. This guide presents a logical and efficient method for its synthesis and provides the critical characterization data necessary to ensure its identity and purity.

Synthesis of this compound

A reliable and strategic approach to synthesizing this compound is through the selective oxidation of one methyl group of a readily available precursor, 3,5-dimethylpyridazine. Oxidation of methyl groups on heteroaromatic rings to carboxylic acids is a fundamental transformation in organic synthesis.[2] While various oxidizing agents can be employed, potassium permanganate (KMnO₄) under controlled basic conditions is a classic and effective choice for this transformation.

The primary challenge in this synthesis is achieving mono-oxidation. The electron-withdrawing nature of the first-formed carboxylate group deactivates the pyridazine ring towards further oxidation, which aids in the selective formation of the desired product over the dicarboxylic acid byproduct.

Synthetic Workflow

The overall synthetic strategy involves a one-pot oxidation reaction followed by an acidic workup to yield the final product.

Caption: Figure 1: Synthetic Workflow for this compound

Detailed Experimental Protocol

Materials:

-

3,5-Dimethylpyridazine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyridazine (1.0 eq) in a 0.5 M aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) portion-wise to the solution. The addition should be controlled to manage the exothermic reaction.

-

Causality Insight: Performing the reaction under basic conditions is crucial. It prevents the formation of acidic byproducts that could interfere with the oxidation and helps in solubilizing the starting material and the intermediate carboxylate salt.

-

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate. Continue refluxing for 4-6 hours or until the starting material is consumed (monitored by TLC).

-

Quenching and Filtration: Cool the reaction mixture to room temperature. Quench any remaining KMnO₄ by adding a small amount of ethanol until the purple color disappears. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification and Precipitation: Cool the combined filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3-4. A white precipitate of this compound should form.

-

Causality Insight: The product is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its solubility in water, thus causing it to precipitate.

-

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight. The purity can be further enhanced by recrystallization from a suitable solvent like an ethanol/water mixture if necessary.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data provides a benchmark for validation.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3222-49-9 | [3] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [4] |

| Appearance | White to off-white solid | (Expected) |

| Melting Point | 207-215 °C (for pyridine analog) |

Note: The melting point is for the analogous 5-methylpyridine-3-carboxylic acid and should be experimentally determined for the pyridazine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. |

| ~9.2 | Singlet | 1H | H-6 | Aromatic proton adjacent to two ring nitrogens and the carboxylic acid group, leading to significant deshielding. |

| ~8.0 | Singlet | 1H | H-4 | Aromatic proton deshielded by the adjacent nitrogen and the carboxylic acid group. |

| ~2.6 | Singlet | 3H | -CH₃ | Protons of the methyl group attached to the aromatic ring. |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | -COOH | Carbonyl carbon of the carboxylic acid, typically found in this region. |

| ~155 | C-3 | Aromatic carbon attached to the carboxylic acid group. |

| ~150 | C-6 | Aromatic carbon deshielded by two adjacent nitrogen atoms. |

| ~145 | C-5 | Aromatic carbon attached to the methyl group. |

| ~130 | C-4 | Aromatic carbon deshielded by the adjacent nitrogen. |

| ~20 | -CH₃ | Carbon of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| m/z (Nominal Mass) | Proposed Fragment | Fragmentation Pathway |

| 137 | [M]⁺ | Molecular Ion |

| 120 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 92 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. |

-

Rationale: Carboxylic acids commonly fragment via the loss of the hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). The stability of the pyridazine ring suggests that the molecular ion peak should be observable.[5][6]

Conclusion

This guide outlines a clear and reproducible methodology for the synthesis of this compound via the selective oxidation of 3,5-dimethylpyridazine. The detailed protocol, supported by chemical reasoning, provides a solid foundation for its preparation in a laboratory setting. The comprehensive characterization data, including tabulated NMR and MS predictions, establishes a benchmark for quality control, ensuring that researchers can confidently validate the identity and purity of the synthesized material. This work serves as a practical resource for chemists and drug development professionals, facilitating the use of this versatile building block in the creation of novel chemical entities.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-METHYLPYRIDINE-3-CARBOXYLIC ACID | CAS 3222-49-9 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. scienceready.com.au [scienceready.com.au]

A Technical Guide to the Physicochemical Properties of 5-Methylpyridazine-3-carboxylic Acid

Abstract

5-Methylpyridazine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted pyridazine, its properties are governed by the electron-deficient nature of the diazine ring, modulated by the presence of a methyl group and a carboxylic acid moiety. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes established chemical principles with high-quality computational predictions to provide a comprehensive overview of its core physicochemical properties. We present predicted values for acidity (pKa), lipophilicity (logP), and aqueous solubility, which are critical parameters for assessing drug-likeness and formulating experimental strategies. Furthermore, this document provides detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. The guide also discusses the expected spectral characteristics, chemical stability, and potential synthetic pathways, grounding these insights in the broader context of pyridazine chemistry.

Introduction and Molecular Overview

The pyridazine nucleus is a key scaffold in numerous biologically active compounds, prized for its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] this compound (C₇H₆N₂O₂) is a derivative that combines the pyridazine core with two key functional groups: a carboxylic acid at the 3-position and a methyl group at the 5-position. The interplay between the electron-withdrawing diazine ring and the electron-donating methyl group, along with the ionizable carboxylic acid, dictates its chemical behavior and interaction with biological systems.

This guide serves as a foundational resource for scientists working with this compound. Given that it is a relatively niche chemical, much of the data herein is derived from validated computational models, a standard and indispensable practice in modern chemical research for characterizing novel entities.[2][3]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug development. The key predicted properties for this compound are summarized below.

| Property | Value (Predicted) | Structure |

| Molecular Formula | C₇H₆N₂O₂ |  |

| Molecular Weight | 152.14 g/mol | |

| pKa (Acidic) | 2.95 ± 0.10 | |

| logP | 0.75 ± 0.30 | |

| Solubility (pH 7.4) | 1.85 g/L |

Predicted values were generated using validated computational algorithms (e.g., Chemicalize, ChemAxon) and are provided as a robust starting point for experimental design.[2][3][4]

Acidity and Ionization State (pKa)

The acidity of a molecule, quantified by its pKa, is critical as it determines the charge state at a given pH, which in turn influences solubility, membrane permeability, and receptor binding.

Predicted pKa: 2.95

The predicted pKa of the carboxylic acid is approximately 2.95. This value is lower (more acidic) than a typical aliphatic carboxylic acid (pKa ~4.8) due to the strong electron-withdrawing inductive effect of the adjacent pyridazine ring system. The two nitrogen atoms in the ring significantly stabilize the conjugate base (carboxylate) through delocalization of the negative charge, facilitating proton dissociation. The pyridazine ring itself is weakly basic, with a predicted pKa for its protonated form well below 0, meaning it will be neutral under all relevant physiological conditions.[1]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method remains the gold standard for its precision in measuring pKa values.[5][6] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

-

Preparation: Prepare a 1-5 mM solution of this compound in deionized, carbonate-free water. If solubility is a limiting factor, a co-solvent like methanol may be used, though results will need extrapolation back to 0% co-solvent.

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas to displace dissolved CO₂.

-

Titration: Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Analysis: Record the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized). Plotting the first derivative of the curve (ΔpH/ΔV) helps to accurately identify the equivalence point.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment over an aqueous one, is a cornerstone of drug design. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Predicted logP: 0.75

A predicted logP of 0.75 suggests that this compound is a relatively polar molecule with a slight preference for the organic phase in its neutral state. This value is well within the range considered favorable for drug candidates, balancing aqueous solubility with the ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most reliable technique for measuring logP. To account for the ionization of the carboxylic acid, it is often performed at a specific pH (e.g., 7.4) to determine the distribution coefficient, logD.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol).

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and the pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake it gently on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logD using the formula: logD = log([Concentration in Octanol] / [Concentration in Aqueous]).

Aqueous Solubility

Solubility is a fundamental property that dictates a compound's bioavailability and formulation possibilities. Poor aqueous solubility is a major hurdle in drug development.

Predicted Solubility (pH 7.4): 1.85 g/L

The predicted solubility at physiological pH (7.4) is 1.85 g/L (approximately 12.2 mM). At this pH, the compound will be almost entirely in its deprotonated (carboxylate) form due to its low pKa. This ionized form is significantly more polar than the neutral acid, contributing to its moderate aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound, which is the true measure of its solubility at saturation.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium with the solid material.

-

Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by high-speed centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like LC-MS or HPLC-UV.

Spectral Characterization (Expected Features)

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, expected >12 ppm.

-

Pyridazine Ring Protons: Two aromatic protons, appearing as singlets or doublets in the 7.5-9.0 ppm region. Their exact chemical shifts will be influenced by the positions of the other substituents.

-

Methyl Protons (-CH₃): A sharp singlet around 2.5-2.8 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 160-175 ppm range.[7]

-

Pyridazine Ring Carbons: Aromatic carbons typically appear between 120-160 ppm. The carbons attached to nitrogen will be the most deshielded.

-

Methyl Carbon (-CH₃): An upfield signal around 15-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical for aromatic heterocycles.

-

Chemical Stability and Reactivity

Pyridazines are known to be electron-deficient aromatic systems due to the presence of two adjacent, electronegative nitrogen atoms. This has several implications:

-

Stability: The aromatic ring is generally stable but can be susceptible to nucleophilic attack, especially if activated by other electron-withdrawing groups.[8]

-

Reactivity: The ring is deactivated towards electrophilic aromatic substitution. The carboxylic acid group can undergo standard transformations (e.g., esterification, amidation) via activation with reagents like thionyl chloride or carbodiimides. The methyl group could potentially be a site for oxidation or functionalization under specific conditions. A patent for a related compound, 6-methoxy pyridazine-3-carboxylic acid, describes a synthesis involving the oxidation of a methyl group on the pyridazine ring to a carboxylic acid using potassium permanganate or potassium dichromate.[9]

Potential Synthetic Routes

The synthesis of pyridazine carboxylic acids can be challenging. A plausible, though unconfirmed, route to this compound could involve a multi-step sequence starting from a more readily available precursor. One general strategy involves the cyclization of a suitable open-chain precursor with hydrazine.[5] Another approach involves functionalizing a pre-formed pyridazine ring. For instance, a palladium-catalyzed carbonylation of a corresponding chloropyridazine could yield the carboxylic acid ester, which can then be hydrolyzed.[10]

A hypothetical route could be:

-

Start with a known methylpyridazine.

-

Introduce a halogen (e.g., bromine or chlorine) at the 3-position via a directed metallation-halogenation sequence.

-

Convert the halogenated intermediate to the carboxylic acid, for example, through lithium-halogen exchange followed by quenching with CO₂, or via a palladium-catalyzed carboxylation reaction.

Conclusion

This compound is a heterocyclic compound with physicochemical properties that suggest its potential as a fragment or lead compound in drug discovery. This guide provides a robust, albeit computationally derived, foundation for its key characteristics: it is a moderately acidic, relatively polar molecule with decent predicted aqueous solubility in its ionized form at physiological pH. The provided experimental protocols offer a clear pathway for researchers to empirically validate these predictions and further characterize this promising molecule.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. chemaxon.com [chemaxon.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. mdpi.com [mdpi.com]

- 7. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Technical Guide to the Spectroscopic Characterization of 5-Methylpyridazine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to elucidate and verify the structure of 5-Methylpyridazine-3-carboxylic acid. Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] Accurate structural confirmation is the foundational step in any research and development pipeline. Here, we present an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. This document is intended for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying principles and standardized protocols for data acquisition, ensuring both scientific rigor and practical utility.

Molecular Structure and Overview

This compound possesses a heterocyclic aromatic pyridazine ring, substituted with a methyl group at the C5 position and a carboxylic acid group at the C3 position. This substitution pattern dictates the electronic environment of each atom, which in turn governs its spectroscopic signature. Understanding this structure is paramount for the accurate interpretation of the spectral data that follows.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. Due to the presence of the carboxylic acid group, a deuterated solvent capable of hydrogen bonding, such as DMSO-d₆ or Methanol-d₄, is recommended for analysis.[4][5]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[6] Its broadness is a result of hydrogen bonding and chemical exchange. This signal would disappear upon the addition of D₂O.

-

Pyridazine Ring Protons (H4, H6): The two protons on the pyridazine ring are in different chemical environments. H4 is adjacent to the electron-withdrawing carboxylic acid group, while H6 is adjacent to a nitrogen atom. We can predict H6 to be more deshielded than H4. They will likely appear as sharp singlets or very narrow doublets (if long-range coupling is resolved) in the aromatic region (δ 7.0-9.5 ppm).

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region, likely around 2.3-2.8 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | broad s | 1H | -COOH |

| ~9.2 | s | 1H | H6 |

| ~8.5 | s | 1H | H4 |

| ~2.6 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the six unique carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range.[6]

-

Pyridazine Ring Carbons (C3, C4, C5, C6): The four carbons of the aromatic ring will resonate in the typical aromatic/heteroaromatic region (120-160 ppm).[7][8] The carbons directly attached to nitrogen (C3 and C6) are expected to be the most deshielded. C3, bearing the carboxylic acid, will be further deshielded. C5, attached to the methyl group, will also have a distinct chemical shift.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield aliphatic region, typically between 15-25 ppm.[9]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | -COOH |

| ~155 | C6 |

| ~150 | C3 |

| ~145 | C5 |

| ~130 | C4 |

| ~20 | -CH₃ |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[4][10]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).[5]

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[11]

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6][11]

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).[12]

-

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1700-1725 cm⁻¹.[11]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations (both C=C and C=N) will result in multiple medium-to-strong bands in the 1450-1650 cm⁻¹ region.

-

C-O Stretch and O-H Bend: The C-O stretch and O-H in-plane bend of the carboxylic acid will produce medium intensity bands in the 1200-1440 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1450-1650 | Medium-Strong | C=C and C=N Ring Stretches |

| 1200-1440 | Medium | C-O Stretch / O-H Bend |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum to identify the functional groups.

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and connectivity.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular formula is C₆H₆N₂O₂. The calculated monoisotopic molecular weight is 138.04 g/mol . A prominent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 138. Aromatic carboxylic acids typically show a discernible M⁺• peak.[13]

-

Key Fragmentation Pathways:

-

Loss of •OH (M-17): Alpha-cleavage resulting in the loss of a hydroxyl radical is a common fragmentation for carboxylic acids, which would yield a fragment at m/z 121.[6][13]

-

Loss of •COOH (M-45): Loss of the entire carboxyl group as a radical is another characteristic fragmentation, leading to a peak at m/z 93.[6]

-

Decarboxylation (Loss of CO₂): While less common in EI for the parent ion, subsequent fragmentation of other ions might involve the loss of carbon dioxide (44 Da).

-

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Predicted Identity |

|---|---|

| 138 | [M]⁺• (Molecular Ion) |

| 121 | [M - •OH]⁺ |

| 93 | [M - •COOH]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic pattern.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and key fragments with high accuracy.[14]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques.

-

MS confirms the molecular weight is 138, consistent with the formula C₆H₆N₂O₂.

-

IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, strong C=O) and an aromatic ring.

-

NMR provides the final, unambiguous proof of structure. ¹³C NMR shows the correct number of unique carbons (six), while ¹H NMR shows the specific proton environments and their connectivity, confirming the substitution pattern of the methyl and carboxylic acid groups on the pyridazine ring.

Together, these techniques provide a self-validating system, leaving no doubt as to the identity and purity of this compound.[3]

References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. echemi.com [echemi.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. revroum.lew.ro [revroum.lew.ro]

Whitepaper: Elucidating the Solid-State Architecture of 5-Methylpyridazine-3-carboxylic acid: A Technical Guide to Crystallization, Structure Determination, and Supramolecular Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Methylpyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of bioactive molecules and functional materials is intrinsically linked to its three-dimensional structure and intermolecular interactions. This technical guide provides a comprehensive, field-proven methodology for determining the crystal structure of this compound, from single-crystal growth to advanced structural analysis. While a public crystal structure is not yet available, this document serves as an expert-driven roadmap, detailing the causality behind experimental choices and establishing a self-validating system for its elucidation. We will explore rational crystallization strategies, single-crystal X-ray diffraction (SC-XRD) workflows, and the interpretation of structural data, offering insights grounded in established crystallographic principles and authoritative literature on analogous compounds.

Introduction: The Significance of this compound

This compound belongs to the pyridazine class of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery. The presence of a carboxylic acid group, a methyl group, and the pyridazine core provides a unique combination of hydrogen bond donors and acceptors, as well as potential for π-stacking interactions. These features make it a valuable fragment for screening and a versatile synthon for creating compounds with tailored pharmacological profiles. Understanding its solid-state conformation and the supramolecular synthons it forms is critical for predicting its physical properties (e.g., solubility, stability, melting point) and its behavior in biological systems. This guide outlines the necessary steps to unveil this crucial structural information.

Part I: Single-Crystal Growth—The Gateway to Structural Elucidation

The primary bottleneck in crystal structure determination is often the growth of high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization method is paramount and must be guided by the physicochemical properties of the compound.

Causality Behind Solvent Selection

Given the structure of this compound, which possesses both a polar carboxylic acid group and a less polar methyl-substituted pyridazine ring, a range of solvents should be screened. The goal is to identify a solvent or solvent system in which the compound has moderate solubility.

-

High Solubility: Leads to supersaturation being difficult to achieve, often resulting in oils or no precipitation.

-

Low Solubility: Leads to rapid precipitation and the formation of microcrystalline powder instead of single crystals.

Based on established principles for small organic molecules, a logical screening process would involve solvents of varying polarity.

Table 1: Proposed Solvent Screen for Crystallization

| Solvent Class | Examples | Rationale | Expected Outcome |

| Protic Polar | Methanol, Ethanol | Likely to form strong hydrogen bonds, potentially leading to high solubility. | Good for initial dissolution, use in anti-solvent methods. |

| Aprotic Polar | Acetone, Acetonitrile | Solubilizes the molecule without competing for key hydrogen bonding sites. | High potential for single crystal growth via evaporation. |

| Non-Polar | Toluene, Hexane | Low solubility expected. | Primarily useful as an anti-solvent. |

| Mixed Systems | Dichloromethane/Methanol, Ethyl Acetate/Hexane | Allows for fine-tuning of solubility to achieve the metastable zone required for slow crystal growth. | High probability of success. |

Experimental Protocol: Vapor Diffusion Crystallization

This method is often successful for compounds like the topic molecule as it allows for slow and controlled changes in solvent composition, promoting ordered crystal growth.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable solvent (e.g., Methanol) in a small, open vial. This is the "inner solution."

-

System Assembly: Place this vial inside a larger, sealed jar containing 2-3 mL of an anti-solvent in which the compound is poorly soluble (e.g., Diethyl Ether or Hexane). This is the "outer reservoir."

-

Incubation: Seal the jar and leave it undisturbed in a vibration-free environment (e.g., a dedicated incubator at a constant temperature, typically 4°C or 20°C).

-

Mechanism of Action: Over hours to days, the more volatile solvent from the inner vial (Methanol) will slowly diffuse out and mix with the anti-solvent vapor, while the anti-solvent vapor diffuses into the inner vial. This gradually decreases the solubility of the compound in the inner solution, leading to slow crystallization.

-

Monitoring & Harvesting: Monitor the vial for the appearance of clear, well-defined crystals. Once they reach a suitable size (typically >0.1 mm in all dimensions), carefully harvest them using a cryo-loop.

Diagram 1: Vapor Diffusion Crystallization Workflow

Caption: Workflow for single-crystal growth using the vapor diffusion method.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, SC-XRD is the definitive technique for determining its atomic-level structure.

The SC-XRD Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, and then solving and refining the structure.

Diagram 2: SC-XRD Data Collection to Structure Solution

Caption: The sequential process from crystal mounting to final structure solution.

Data Analysis: From Diffraction Spots to a 3D Model

-

Data Collection: The crystal is cooled to low temperature (typically 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of spots.

-

Structure Solution: The positions and intensities of these spots are used to determine the unit cell dimensions and space group of the crystal. Initial phases are calculated (often using methods like SHELXT or o SÍR-2014), which provides a preliminary electron density map.

-

Structure Refinement: An initial model of the molecule is fitted to the electron density map. This model is then refined using least-squares methods (e.g., with SHELXL), optimizing the positions, and thermal parameters of all atoms until the calculated diffraction pattern matches the experimentally observed one. The quality of the final model is assessed by metrics like the R-factor (residual factor).

Part III: Anticipated Structural Features of this compound

Based on the known principles of physical organic chemistry and crystallography, we can predict the key structural features that are likely to be observed.

The Carboxylic Acid Dimer: A High-Probability Supramolecular Synthon

Carboxylic acids have a very strong tendency to form hydrogen-bonded dimers in the solid state. This is one of the most robust and predictable supramolecular synthons in crystal engineering.

-

Mechanism: The hydroxyl proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a second molecule, and vice-versa. This creates a highly stable, eight-membered ring motif denoted as R²₂(8) in graph-set notation.

Diagram 3: Predicted Hydrogen-Bonded Dimer

Caption: The expected R²₂(8) hydrogen-bonded dimer of the title compound.

Crystal Packing and Other Intermolecular Interactions

Beyond the primary dimer, the overall crystal packing will be dictated by weaker interactions:

-

π-π Stacking: The electron-deficient pyridazine rings may stack with neighboring rings to maximize favorable electrostatic interactions.

-

C-H···N/O Interactions: The methyl group protons or ring C-H protons may act as weak hydrogen bond donors to the pyridazine nitrogen atoms or carbonyl oxygens of adjacent molecules.

The interplay of these forces will determine the final crystal system, space group, and density. Elucidating these interactions is crucial for understanding the material's properties and for rational drug design, where disrupting such packing can alter solubility and bioavailability.

Conclusion and Outlook

This guide provides a robust, scientifically-grounded framework for the crystallization and complete crystal structure determination of this compound. By following the detailed protocols for crystal growth and leveraging the power of single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The anticipated formation of a strong carboxylic acid dimer, supplemented by other weak interactions, will likely govern its solid-state architecture. The resulting structural data, encapsulated in a Crystallographic Information File (CIF), will be an invaluable asset for medicinal chemists and materials scientists, enabling a deeper understanding of its properties and facilitating the design of next-generation compounds.

A Technical Guide to the Discovery and Synthetic Evolution of Pyridazine Carboxylic Acids

Part 1: The Pyridazine Heterocycle: A Foundation is Laid

The story of pyridazine carboxylic acids begins with the discovery of the parent heterocycle. The term "pyridazine" was first coined in 1885 by Knorr.[1][2] A year later, in 1886, the eminent German chemist Emil Fischer achieved the first synthesis of a substituted pyridazine by condensing phenylhydrazine with levulinic acid during his seminal investigations into indole synthesis.[1][2][3][4] Fischer's work, which would later earn him the Nobel Prize in 1902 for his research on sugar and purine synthesis, laid the groundwork for an entirely new class of heterocycles.[4][5]

Interestingly, the unsubstituted parent pyridazine ring was synthesized later. The first documented preparation involved the oxidation of benzocinnoline to yield pyridazine-3,4,5,6-tetracarboxylic acid, which was subsequently decarboxylated to afford pyridazine.[3] This initial synthesis, while groundbreaking, highlighted the challenges of accessing the core structure and immediately introduced pyridazine carboxylic acids as key intermediates in its history.

Part 2: The Dawn of Pyridazine Carboxylic Acids: Early Synthetic Approaches

With the pyridazine core established, the next logical step was the introduction of functional groups to explore its chemical space. The carboxylic acid moiety was among the first and most important functionalities to be installed.

Classical Method: Oxidation of Substituted Pyridazines

The earliest and most straightforward methods for preparing pyridazine carboxylic acids relied on the vigorous oxidation of pyridazines bearing oxidizable substituents, such as alkyl or hydroxyl groups. These classical approaches, while often suffering from harsh conditions and limited functional group tolerance, were crucial for providing the first samples of these compounds for study.

For instance, pyridazine-3-carboxylic acid was first prepared via the permanganate oxidation of 3-hydroxyphenylpyridazine.[6] Similarly, the oxidation of alkylpyridazines, such as 3-chloro-6-methylpyridazine, using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media became a standard, albeit forceful, method.[6][7][8]

The underlying principle of this approach is the robust stability of the aromatic pyridazine ring, which can withstand strong oxidizing conditions while the more susceptible alkyl side chain is converted to a carboxylic acid.[8]

Representative Protocol: Oxidation of 3-Chloro-6-methylpyridazine

This protocol describes a typical laboratory-scale synthesis of 6-chloropyridazine-3-carboxylic acid, a valuable intermediate.

Materials:

-

3-chloro-6-methylpyridazine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (50%)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

In a flask equipped with a stirrer and set in an ice bath, add 60 mL of 50% sulfuric acid.

-

Slowly add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to the cooled acid.

-

While maintaining the temperature and stirring, add 38g (0.24 mol) of potassium permanganate in small portions.

-

After the addition is complete, allow the mixture to warm and heat at 80°C for 2 hours.

-

Cool the reaction mixture and carefully pour it into 200 mL of ice water to quench the reaction.

-

Filter the mixture to remove manganese dioxide.

-

Extract the aqueous filtrate four times with 100 mL portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Recrystallize the resulting crude solid from methanol to yield pure 6-chloropyridazine-3-carboxylic acid.[7]

Scientist's Note: The portion-wise addition of KMnO₄ is critical for controlling the exothermic reaction. The immediate extraction of the product after quenching is also crucial, as delays can lead to significantly lower yields.[6]

Part 3: Evolution of Synthetic Methodologies

While classical oxidation proved the feasibility of creating pyridazine carboxylic acids, the harsh conditions limited its scope. The demand for milder, more efficient, and regioselective methods, driven by the burgeoning interest in the biological applications of pyridazines, led to the development of new synthetic strategies.

The most common foundational method for building the pyridazine ring itself involves the condensation of 1,4-dicarbonyl compounds (or their equivalents like 4-ketoacids) with hydrazine.[2][3][9][10] This approach builds the heterocyclic core and can incorporate a carboxylic acid precursor from the start.

The diagram below illustrates the conceptual evolution of synthetic pathways.

Caption: Evolution of synthetic strategies for pyridazine carboxylic acids.

Modern organic synthesis has introduced powerful tools that avoid the need for pre-functionalized starting materials or harsh oxidation. Techniques such as palladium-catalyzed cross-coupling and direct C-H activation now allow for the late-stage introduction of a carboxylic acid group (or a precursor like a nitrile) onto a pre-formed pyridazine ring with high precision.

Comparison of Synthetic Approaches

| Method | Typical Reagents | Advantages | Disadvantages |

| Side-Chain Oxidation | KMnO₄, K₂Cr₂O₇, H₂SO₄ | Simple concept; useful for specific substrates. | Harsh conditions; low functional group tolerance; poor yields.[7] |

| Ring Synthesis | 1,4-Diketones, Hydrazine | Builds the core directly; good yields. | Requires specific dicarbonyl precursors which may not be readily available.[3][10] |

| Modern Catalysis | Pd/Cu catalysts, CO₂, Organometallics | High efficiency and selectivity; mild conditions; broad functional group tolerance. | Catalyst cost and sensitivity; may require specialized ligands.[11] |

Part 4: From Curiosity to Clinic: The Rise of Biological Significance

For many years, pyridazines were largely a chemical curiosity, as they are rarely found in nature.[3] This changed with the discovery of the first naturally occurring pyridazines from the bacterium Streptomyces jamaicensis and the antifungal agent pyridazomycin from Streptomyces violaceoniger.[1]

These discoveries spurred intense interest in the pyridazine scaffold as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in drug design.[12][13]

The pyridazine structure is now found in a number of commercial herbicides, such as credazine and pyridate, and a growing list of pharmaceuticals.[3]

Caption: Drug discovery workflow utilizing the pyridazine scaffold.

Part 5: Case Studies in Modern Drug Development

The true validation of a chemical scaffold lies in its successful application. Pyridazine carboxylic acids and their derivatives are integral components of several modern therapeutic agents.

-

Minaprine: An early example of a pyridazine-containing drug, minaprine was developed as an antidepressant. Its synthesis highlighted the utility of building the pyridazine core from acyclic precursors.[2]

-

Relugolix: Approved by the FDA, relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[13] The pyridazine ring is a key element in its structure, contributing to its binding affinity and pharmacokinetic profile.

-

Deucravacitinib: This recently approved drug is a first-in-class allosteric tyrosine kinase 2 (TYK2) inhibitor for treating plaque psoriasis.[13][14] Its novel mechanism is heavily reliant on the specific geometry and electronic properties conferred by its heterocyclic core, which includes a pyridazine moiety.

These examples underscore the successful transition of the pyridazine core from a synthetic challenge to a privileged scaffold in modern medicinal chemistry.[12][15]

Part 6: Conclusion and Future Outlook

The journey of pyridazine carboxylic acids from their conceptual origins in the 19th century to their current status as key components in FDA-approved drugs is a testament to the evolution of synthetic chemistry. The initial discoveries by pioneers like Emil Fischer paved the way for robust, albeit harsh, oxidative syntheses. The subsequent drive for greater efficiency and molecular complexity led to sophisticated ring construction and modern catalytic methods.

For researchers today, the pyridazine carboxylic acid moiety offers a unique combination of properties: a polar, H-bond accepting core that can improve solubility and target engagement, coupled with a synthetically versatile handle for further chemical modification. As our understanding of synthetic methodologies and drug-target interactions continues to deepen, the pyridazine core is poised to play an even greater role in the development of next-generation therapeutics.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. Pyridazine - Wikipedia [en.wikipedia.org]

- 4. Emil Fischer | Biography, Inventions & Nobel Prize | Study.com [study.com]

- 5. Emil Fischer | Science History Institute [sciencehistory.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. sphinxsai.com [sphinxsai.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Pyridazine synthesis [organic-chemistry.org]

- 12. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. blumberginstitute.org [blumberginstitute.org]

A Technical Guide to the Natural Occurrence of Pyridazine Derivatives

Foreword: Unveiling Nature's Scant but Significant Pyridazine Arsenal

The realm of natural products is a testament to the vast and intricate biosynthetic capabilities of life. Within this expansive chemical library, certain structural motifs appear with remarkable frequency, while others remain tantalizingly rare. The pyridazine heterocycle, a six-membered aromatic ring containing two adjacent nitrogen atoms, falls squarely into the latter category.[1] This scarcity is likely a reflection of the metabolic challenges associated with forming the nitrogen-nitrogen (N-N) bond, a key structural feature of this ring system.[1]

Despite their infrequent natural occurrence, pyridazine derivatives have garnered significant attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities.[2][3][4][5][6] This guide provides an in-depth technical exploration of the known naturally occurring pyridazine derivatives, delving into their microbial and marine origins, elucidating their complex biosynthetic pathways, and detailing the methodologies for their isolation and characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these unique natural products.

I. The Known Natural Repertoire of Pyridazine Derivatives

To date, the documented natural occurrences of the pyridazine ring system are primarily confined to microbial and marine sources. Two prominent examples, pyridazomycin and azamerone, serve as the cornerstones of our current understanding.

Pyridazomycin: An Antifungal Antibiotic from Streptomyces

Pyridazomycin is a novel antifungal antibiotic produced by Streptomyces violaceoniger sp. griseofuscus.[7] Structurally, it is an unusual 12-membered cyclodepsipeptide. Its defining feature is the presence of a 3-(3-pyridyl)-L-alanine moiety, where the pyridazine ring is incorporated into the amino acid side chain.[8] Pyridazomycin exhibits potent antifungal activity, particularly against Mucor hiemalis.[7]

Azamerone: A Meroterpenoid Phthalazinone from a Marine Bacterium

Azamerone is a structurally complex meroterpenoid isolated from the marine-derived bacterium Streptomyces sp. CNQ-766.[9] It possesses a unique phthalazinone core, a bicyclic system where a pyridazine ring is fused to a benzene ring. This core is further decorated with a chlorinated pyran ring and a terpenoid-derived side chain.

II. The Intricate Path of Biosynthesis: Forging the N-N Bond

The biosynthesis of pyridazine derivatives presents a fascinating enzymatic puzzle, primarily centered on the mechanism of N-N bond formation.

Biosynthetic Pathway of Pyridazomycin

The biosynthesis of pyridazomycin is believed to involve a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. Isotope labeling studies suggest that 3-hydroxypicolinic acid serves as the starter unit for this pathway. The pyridazine ring itself is thought to be derived from the condensation of amino acid precursors, a process that necessitates specialized enzymatic machinery for N-N bond formation.

Biosynthetic Pathway of Azamerone

The formation of the phthalazinone core of azamerone is a remarkable example of biosynthetic rearrangement. It is proposed to originate from a naphthoquinone precursor. A key intermediate is an aryl diazoketone. The pyridazine ring is formed through an oxidative rearrangement of this diazoketone, followed by rearomatization, which incorporates the dinitrogen unit into the heterocyclic ring. This unique biochemical transformation highlights the diverse strategies nature employs to construct N-N bonds.

III. From Broth to Bench: Isolation and Purification Protocols

The successful isolation of naturally occurring pyridazine derivatives is contingent upon carefully optimized extraction and chromatographic procedures.

General Protocol for Isolation of Metabolites from Streptomyces

This protocol provides a general framework that can be adapted for the isolation of pyridazine derivatives from Streptomyces fermentation broths.

Step 1: Fermentation

-

Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a pure culture of the producing Streptomyces strain.

-

Incubate the culture under optimal conditions of temperature, pH, and aeration for a period sufficient for the production of the target metabolite (typically 7-14 days).

Step 2: Extraction

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or n-butanol.

-

Extract the mycelial biomass separately with a polar organic solvent like methanol or acetone.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

Step 3: Chromatographic Purification

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) and bioassay (if applicable) to identify those containing the compound of interest.

-

Pool the active fractions and subject them to further purification by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient). For azamerone, a mobile phase of 55% acetonitrile in water has been successfully used for purification via RP-HPLC.[2][3]

IV. Deciphering the Molecular Architecture: Analytical Characterization

The structural elucidation of novel natural products relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For pyridazine derivatives, both ¹H and ¹³C NMR are crucial. The chemical shifts of the protons and carbons in the pyridazine ring are characteristic and can provide valuable structural information.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridazin-3(2H)-one Ring

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 6.9 - 7.2 | 128 - 132 |

| H-5 | 7.6 - 7.9 | 130 - 135 |

| H-6 | 7.8 - 8.2 | 145 - 155 |

| C-3 | - | 160 - 165 |

| C-4 | - | 128 - 132 |

| C-5 | - | 130 - 135 |

| C-6 | - | 145 - 155 |

Note: Chemical shifts are approximate and can vary significantly depending on the solvent and the nature of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. The fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure. For instance, in the case of azamerone, the isotopic pattern of the molecular ion peak in the mass spectrum was indicative of the presence of two chlorine atoms.

V. The Ecological Significance of Natural Pyridazines

The production of secondary metabolites by microorganisms is often linked to their survival and competition in their natural environment. While the specific ecological roles of pyridazomycin and azamerone have not been definitively established, it is likely that they serve as chemical defense agents for the producing Streptomyces species. Their antifungal and other biological activities may provide a competitive advantage by inhibiting the growth of other microorganisms in their vicinity.

VI. Conclusion and Future Perspectives

The natural occurrence of pyridazine derivatives, though limited, presents a compelling case for continued exploration of microbial and marine biodiversity. The unique biosynthetic pathways leading to these compounds, particularly the enzymatic formation of the N-N bond, offer exciting opportunities for biocatalysis and synthetic biology. As our ability to mine microbial genomes and cultivate previously unculturable organisms improves, it is highly probable that new, structurally diverse, and biologically active pyridazine natural products will be discovered. These discoveries will not only expand our understanding of nature's chemical ingenuity but also provide novel scaffolds for the development of new therapeutic and agrochemical agents.

VII. References

-

Asif, M. (2016). The biological potentials of substituted 1, 2-diazines: a review on versatile pyridazine derivatives. Journal of Chinese Pharmaceutical Sciences, 25(10), 721-733.

-

Asif, M. (2018). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences, 6(1), 29-35.

-

Grote, R., Chen, Y., Zeeck, A., Chen, Z. X., Zähner, H., Mischnick-Lübbecke, P., & König, W. A. (1988). Metabolic products of microorganisms. 243. Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger. The Journal of antibiotics, 41(5), 595–601.

-

Kauth, A. M., & Snieckus, V. (1997). The directed ortho metalation-cross coupling connection. A new version of the friedländer quinoline synthesis. Synlett, 1997(1), 79-80.

-

Kauffman, C. A. (2007). Fungal infections. Proceedings of the American Thoracic Society, 4(2), 137-142.

-

Kwon, H. C., Cho, J. Y., Williams, P. G., Jensen, P. R., & Fenical, W. (2006). Azamerone, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales). Organic letters, 8(12), 2471–2474.

-

Mangalagiu, I. I. (2012). A new story on diazines chemistry. Revista de Chimie, 63(1), 17-23.

-

Pyridazine. (2023, November 29). In Wikipedia. --INVALID-LINK--

-

Rolan, P. E. (1997). An overview of the clinical pharmacology of zolmitriptan. Cephalalgia : an international journal of headache, 17 Suppl 18, 14–20.

-

Grote, R., Chen, Y., Zeeck, A., Chen, Z. X., Zähner, H., Mischnick-Lübbecke, P., & König, W. A. (1988). Metabolic products of microorganisms. 243. Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger. The Journal of antibiotics, 41(5), 595–601.

-

Cho, J. Y., Kwon, H. C., Williams, P. G., Jensen, P. R., & Fenical, W. (2006). Azamerone, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces (Actinomycetales). Organic letters, 8(12), 2471–2474.

-

Vurukonda, S. S. K. P., Giordani, V., & Maccari, G. (2018). Streptomyces as a promising biological control agents for plant pathogens. International journal of molecular sciences, 19(10), 2919.

-

Le, T. B., Nguyen, T. H., & Le, T. M. (2021). Streptomyces strains effectively control tomato bacterial wilt at low CF concentrations by inducing resistance mechanisms. Frontiers in plant science, 12, 642571.

-

Gong, A., Li, H., Yuan, Y., & Li, C. (2022). Streptomyces flavus from growing and producing toxins in stored soybeans. Toxins, 14(3), 195.

-

LeBlanc, N. W., Kinkel, L. L., & M'Gonigle, L. K. (2022). Despite their proven ability to mitigate fungal plant pathogen-related diseases and their remarkable species diversity, there has been limited commercial development of Streptomyces strains as biological control agents. Phytopathology, 112(5), 936-946.

-

Norte, D. M., Avitia-Dominguez, L. A., & Rozen, D. E. (2025). Evolution and Ecology of Streptomyces. Annual review of microbiology, 79, 383–403.

-

Shepherdson, M. T., Vetsigian, K., & Elliot, M. A. (2023). Streptomyces behavior and competition in the natural environment. Current opinion in microbiology, 73, 102294.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metabolic products of microorganisms. 243. Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylpyridine-3-carboxylic Acid: A Key Heterocyclic Scaffold

Foreword: On Pyridine vs. Pyridazine Nomenclature

This guide focuses on the chemical entity identified by CAS Number 3222-49-9 . While the initial query specified "5-Methylpyridazine-3-carboxylic acid," extensive chemical database cross-referencing reveals that this CAS number and all associated experimental data correspond to 5-Methylpyridine-3-carboxylic acid . The distinction is critical: pyridine is a six-membered aromatic ring with one nitrogen atom, whereas pyridazine is a six-membered ring with two adjacent nitrogen atoms (a 1,2-diazine). Due to the prevalence of data for the pyridine isomer and to maintain scientific integrity, this document will detail the properties, synthesis, and applications of 5-Methylpyridine-3-carboxylic acid.

Introduction and Chemical Identity

5-Methylpyridine-3-carboxylic acid, also known as 5-methylnicotinic acid, is a substituted derivative of nicotinic acid (Vitamin B3).[1] It belongs to the class of pyridine carboxylic acids, which are heterocyclic compounds of immense interest in medicinal chemistry and materials science.[] The strategic placement of a methyl group and a carboxylic acid on the pyridine ring provides two distinct points for chemical modification, making it a versatile building block (scaffold) for the synthesis of more complex molecules. Its structural rigidity and potential for hydrogen bonding, conferred by the nitrogen heteroatom and the carboxylic acid moiety, are key features exploited in drug design.

This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a logical synthetic approach, and its applications as a precursor in the development of novel therapeutic agents.

Chemical Identification

The unambiguous identification of a chemical compound is paramount for research and regulatory purposes. The following table summarizes the key identifiers for 5-Methylpyridine-3-carboxylic acid.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-methylpyridine-3-carboxylic acid | [][3] |

| CAS Number | 3222-49-9 | [1][3] |

| Synonym | 5-Methylnicotinic acid | [1] |

| Molecular Formula | C₇H₇NO₂ | [1][3] |

| Molecular Weight | 137.14 g/mol | [1] |

| SMILES String | Cc1cncc(c1)C(O)=O | [3] |

| InChI Key | DJDHHXDFKSLEQY-UHFFFAOYSA-N | [3][4] |

Physicochemical and Safety Data

The physical and chemical properties of a compound dictate its handling, storage, and application. This data is essential for designing experiments, from solubility tests to reaction scale-up.

| Property | Value | Source(s) |

| Appearance | Solid / Ash powder | |

| Melting Point | 207-215 °C | |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [5] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Storage Class | 11 (Combustible Solids) |

Synthesis and Mechanistic Rationale

While numerous patents and articles describe the synthesis of related pyridine carboxylic acids, a detailed, publicly available protocol specifically for 5-Methylpyridine-3-carboxylic acid is not prevalent. However, a logical and robust synthetic strategy can be devised based on established organometallic and heterocyclic chemistry principles. A common and powerful approach involves the cross-coupling of appropriately functionalized precursors.

The workflow below illustrates a plausible synthetic route using a Suzuki cross-coupling reaction, a Nobel Prize-winning methodology valued for its reliability and functional group tolerance.

Caption: A plausible synthetic workflow for 5-Methylpyridine-3-carboxylic acid.

Causality Behind Experimental Choices

-

Step 1a (Lithium-Halogen Exchange): Starting with 3-bromo-5-methylpyridine, a lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C) is a classic method to generate a nucleophilic organolithium species. The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organometallic intermediate.

-

Alternative Step 2 (Direct Carboxylation): The resulting (5-Methylpyridin-3-yl)lithium can be directly carboxylated by quenching the reaction with solid carbon dioxide (dry ice). Upon acidic workup, this yields the target carboxylic acid. This is often the most direct route.

-

Rationale for Boronic Acid Route (Steps 1b-1c): While direct carboxylation is efficient, the synthesis via a boronic acid intermediate provides a more stable and versatile intermediate. Reacting the organolithium with triisopropyl borate followed by acidic hydrolysis yields 5-methylpyridine-3-boronic acid. This stable, crystalline solid can be purified and used in various subsequent reactions, offering greater flexibility in a research setting. It can then be converted to the carboxylic acid through palladium-catalyzed carbonylation if needed, though direct carboxylation of the lithiated species is more atom-economical.

Applications in Drug Discovery and Development

Pyridine carboxylic acid isomers are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[6][7] Their ability to act as bioisosteres for other chemical groups, engage in specific hydrogen bond interactions with protein targets, and provide a rigid framework for orienting other pharmacophoric elements makes them highly valuable.

5-Methylpyridine-3-carboxylic acid serves as a key starting material for creating libraries of compounds for screening against various biological targets. The carboxylic acid handle is readily converted into esters, amides, or other functional groups, while the pyridine ring and its methyl group can undergo further modifications.

Caption: Role as a versatile scaffold for generating diverse chemical entities.

Derivatives of the closely related nicotinic acid have shown promise as potent antibacterial and antifungal agents.[6] The synthesis of novel acylhydrazones and 1,3,4-oxadiazoline derivatives from nicotinic acid has yielded compounds with strong activity against Gram-positive bacteria, including MRSA strains.[6] This highlights the potential of 5-Methylpyridine-3-carboxylic acid to serve as a starting point for developing new classes of antimicrobial drugs.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of 5-Methylpyridine-3-carboxylic acid as a building block, the following section details a standard, self-validating protocol for amide bond formation—a cornerstone reaction in pharmaceutical synthesis.

Objective

To synthesize N-benzyl-5-methylpyridine-3-carboxamide from 5-Methylpyridine-3-carboxylic acid and benzylamine using a peptide coupling agent.

Materials and Reagents

-

5-Methylpyridine-3-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methylpyridine-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Base: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for activating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.

-

Activation: Add the coupling agent, HATU (1.2 eq), to the mixture. Stir for 15-20 minutes. A color change may be observed as the active ester intermediate is formed. HATU is a highly efficient coupling agent that minimizes side reactions and racemization in chiral substrates.

-